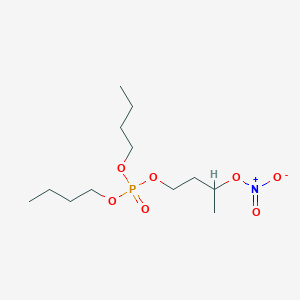
Dibutyl 3-(nitrooxy)butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 3-(nitrooxy)butyl phosphate is an organophosphate compound characterized by the presence of nitrooxy and phosphate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3-(nitrooxy)butyl phosphate typically involves the esterification of phosphoric acid with butanol, followed by nitration. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3-(nitrooxy)butyl phosphate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different phosphates.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products
The major products formed from these reactions include various phosphates and nitrooxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl 3-(nitrooxy)butyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl 3-(nitrooxy)butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can participate in redox reactions, while the phosphate group can interact with various biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tri-n-butyl phosphate: Used in similar industrial applications but lacks the nitrooxy group.
Di-n-butyl phosphate: Similar structure but different functional groups, leading to varied reactivity and applications.
Mono-n-butyl phosphate: Another related compound with distinct properties and uses.
Uniqueness
Dibutyl 3-(nitrooxy)butyl phosphate is unique due to the presence of both nitrooxy and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
127929-40-2 |
|---|---|
Molecular Formula |
C12H26NO7P |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
dibutyl 3-nitrooxybutyl phosphate |
InChI |
InChI=1S/C12H26NO7P/c1-4-6-9-17-21(16,18-10-7-5-2)19-11-8-12(3)20-13(14)15/h12H,4-11H2,1-3H3 |
InChI Key |
FMSUQQJLVUKQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















